5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5,6-dimethyl-2-(pyridin-2-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with additional methyl and pyridinyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-(pyridin-2-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene derivatives with pyridine-2-carbaldehyde under acidic conditions, followed by cyclization and methylation steps . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-(pyridin-2-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or methyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5,6-dimethyl-2-(pyridin-2-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its enzyme inhibitory properties.
Pyrido[2,3-d]pyrimidine: Shares structural similarities and is also studied for its biological activities.
Uniqueness
5,6-dimethyl-2-(pyridin-2-yl)-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
5,6-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-5-3-4-6-14-9/h3-6,11,16H,1-2H3,(H,15,17) |
InChI Key |
WMOLIVODZQKQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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